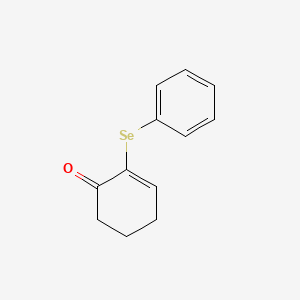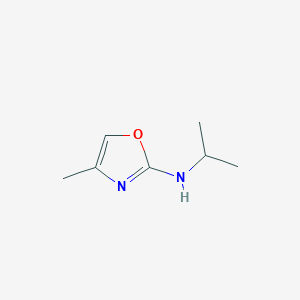
2-Oxazolamine, 4-methyl-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolamine, 4-methyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C7H12N2O. It is known for its unique structure, which includes an oxazole ring, a methyl group, and an isopropyl group.
Preparation Methods
The synthesis of 2-Oxazolamine, 4-methyl-N-(1-methylethyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of an appropriate precursor containing an amine and a carboxylic acid derivative. The reaction conditions often involve the use of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Chemical Reactions Analysis
2-Oxazolamine, 4-methyl-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxazolamine, 4-methyl-N-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxazolamine, 4-methyl-N-(1-methylethyl)- involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Oxazolamine, 4-methyl-N-(1-methylethyl)- can be compared with other oxazole derivatives, such as:
2-Oxazolamine, 4-ethyl-N-(1-methylethyl)-: Similar structure but with an ethyl group instead of a methyl group.
2-Oxazolamine, 4-methyl-N-(1-ethylpropyl)-: Similar structure but with an ethylpropyl group instead of an isopropyl group. The uniqueness of 2-Oxazolamine, 4-methyl-N-(1-methylethyl)- lies in its specific substituents, which can influence its reactivity and applications.
Properties
CAS No. |
57069-22-4 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methyl-N-propan-2-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H12N2O/c1-5(2)8-7-9-6(3)4-10-7/h4-5H,1-3H3,(H,8,9) |
InChI Key |
DQCDBEDQHPFGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


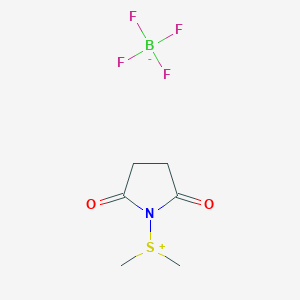
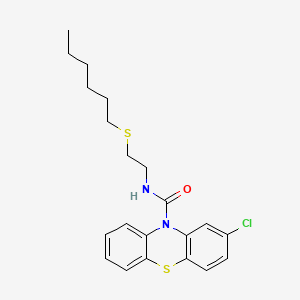
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)

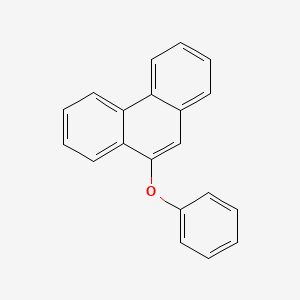
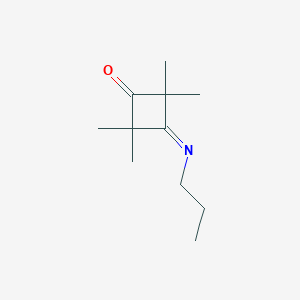
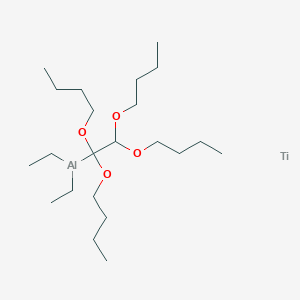
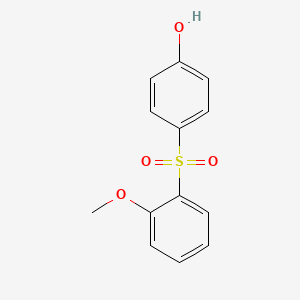
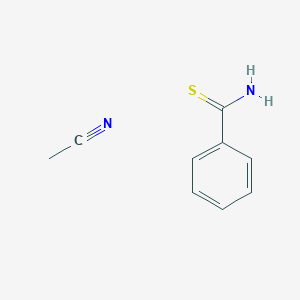
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
